![molecular formula C13H13NO2S B183679 3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸 CAS No. 869950-50-5](/img/structure/B183679.png)

3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

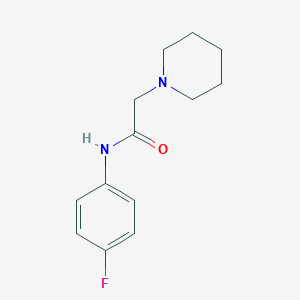

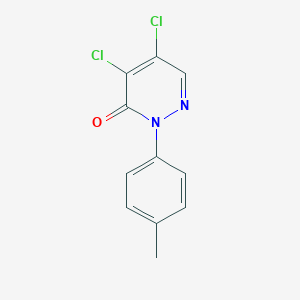

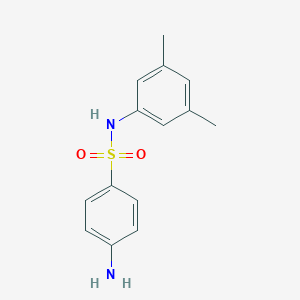

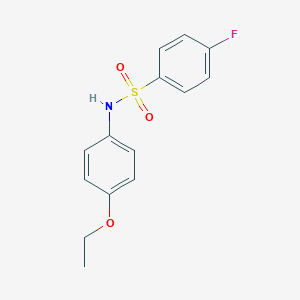

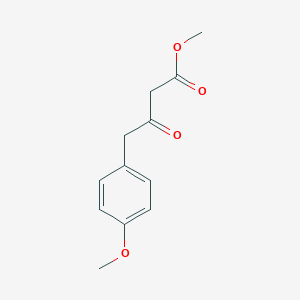

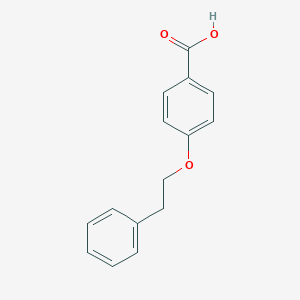

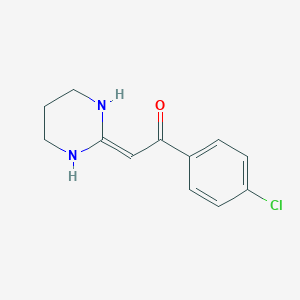

“3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H13NO2S . It is also known as a non-polymer .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .Molecular Structure Analysis

The molecular weight of “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is 247.313 daltons . The isomeric SMILES notation for this compound is Cc1ccc(s1)CNc2cccc(c2)C(=O)O .科学研究应用

合成技术

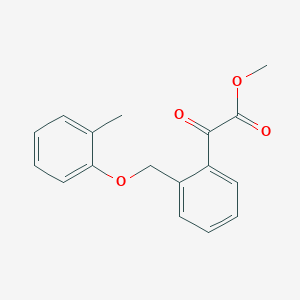

大量研究致力于为与 3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸结构相关的化合物开发有效的合成方法。例如,Barros 等人(2007 年)探索了一种苯甲酸衍生物的区域选择性合成方法,突出了一种战略性方法,该方法可以通过优化分子内环化过程适用于 3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸的合成 (Barros 等人,2007)。

抗菌活性

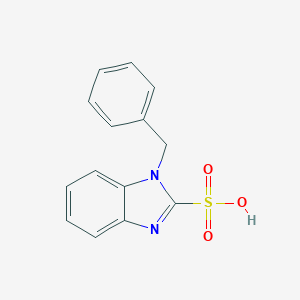

具有与 3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸相似的结构特征的化合物的抗菌特性一直是研究的主题。例如,El-Meguid(2014 年)对掺入不同氨基酸的苯并咪唑衍生物的研究表明,对各种革兰氏阳性菌和革兰氏阴性菌具有显着的有效性,这表明结构相似的化合物具有潜在的抗菌应用 (El-Meguid,2014)。

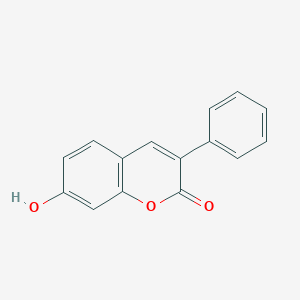

结构表征和活性

Kalshetty 等人(2013 年)研究了源自 3-醛基水杨酸的席夫碱配体,说明了结构表征在理解复杂分子的活性中的重要性。此类研究提供了对化合物的分子结构(如 3-{[(5-甲基噻吩-2-基)甲基]氨基}苯甲酸)的修饰如何影响其化学性质和潜在应用的见解 (Kalshetty 等人,2013)。

未来方向

The future directions for “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it may be worthwhile to investigate its potential use in medical or pharmaceutical applications.

作用机制

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , S. aureus , and C. albicans . This suggests that the compound may interact with targets in these organisms to exert its effects.

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth of the aforementioned organisms .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .

Result of Action

The result of the action of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid is the inhibition of the growth of certain organisms, as evidenced by its antimicrobial activity . This suggests that the compound has a detrimental effect on the molecular and cellular functions of these organisms.

属性

IUPAC Name |

3-[(5-methylthiophen-2-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNTXRWWXFDZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358803 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869950-50-5 |

Source

|

| Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)